BenchChemオンラインストアへようこそ!

methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

Prodrug design Medicinal chemistry Physicochemical profiling

Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS 314766-84-2) is a synthetic N-arylsulfonyl indoline derivative with molecular formula C19H20N2O5S and molecular weight 388.44 g/mol. The compound features a 2,3-dihydroindole (indoline) core linked via a sulfonamide bridge to a phenyl ring bearing an amino-4-oxobutanoate methyl ester side chain.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 314766-84-2
Cat. No. B2810628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
CAS314766-84-2
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C19H20N2O5S/c1-26-19(23)11-10-18(22)20-15-6-8-16(9-7-15)27(24,25)21-13-12-14-4-2-3-5-17(14)21/h2-9H,10-13H2,1H3,(H,20,22)
InChIKeyHWHHQSMYONQDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS 314766-84-2): Chemical Class and Structural Baseline for Research Procurement


Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS 314766-84-2) is a synthetic N-arylsulfonyl indoline derivative with molecular formula C19H20N2O5S and molecular weight 388.44 g/mol [1]. The compound features a 2,3-dihydroindole (indoline) core linked via a sulfonamide bridge to a phenyl ring bearing an amino-4-oxobutanoate methyl ester side chain. It belongs to the broader pharmacologically significant class of N-arylsulfonyl indole/indoline compounds, which have been investigated for 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5/AKR1C3) inhibition [2], 5-HT6 receptor antagonism [3], and other therapeutic targets. The compound is cataloged in PubChem (CID 1092296), ChemSpider (legacy ID), and the ZINC database (ZINC00813051) [1], and is commercially available from multiple chemical suppliers, primarily for non-human research applications.

Why In-Class N-Arylsulfonyl Indolines Cannot Be Casually Substituted for Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate in Research Protocols


Within the N-arylsulfonyl indoline family, even subtle structural modifications produce divergent physicochemical and pharmacological profiles. The target compound 314766-84-2 incorporates three distinguishing structural features — a saturated indoline (not indole) scaffold, a methyl ester-terminated butanoate side chain, and a para-substituted phenylsulfonamide bridge — that collectively differentiate it from closest analogs lacking one or more of these elements . The saturated 2,3-bond of the indoline confers a distinct electronic distribution and conformational profile compared to aromatic indole analogs, while the methyl ester functionality provides a hydrolytically labile handle absent in simpler amide-terminated congeners such as N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide (CAS 314765-90-7) . Generic substitution with any in-class compound risks altering hydrogen-bonding capacity, lipophilicity, metabolic susceptibility, and target engagement — parameters that cannot be assumed transferable without explicit comparative data [1].

Quantitative Differentiation Evidence for Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (314766-84-2) vs. Closest Structural Analogs


Methyl Ester Side Chain Differentiates 314766-84-2 from Propanamide and Thiophenecarboxamide Analogs by Hydrogen Bond Acceptor Count and Hydrolytic Lability

Compound 314766-84-2 carries a methyl 4-oxobutanoate side chain, contributing six hydrogen bond acceptor (HBA) atoms versus five for the propanamide analog (CAS 314765-90-7) and five for the thiophenecarboxamide analog (CAS 314764-21-1) [1]. The ester carbonyl oxygen and methoxy oxygen provide two additional HBA sites that modify solvation and target interaction geometry. The methyl ester is also susceptible to esterase-mediated hydrolysis, offering a potential prodrug or metabolic switching mechanism that the simple amide-terminated analogs lack . The computed topological polar surface area (TPSA) is 101 Ų for 314766-84-2, reflecting this increased polarity compared to analogs with fewer oxygen atoms [1].

Prodrug design Medicinal chemistry Physicochemical profiling

Computed Lipophilicity (XLogP3-AA = 1.6) Positions 314766-84-2 at the Lower End of the Lipophilicity Range Within the N-Arylsulfonyl Indoline Series

The computed XLogP3-AA value for 314766-84-2 is 1.6 [1], which is substantially lower than typical N-arylsulfonyl indole/indoline compounds with unsubstituted or alkylamide side chains. This lower lipophilicity is attributable to the polar methyl ester and amide carbonyl groups in the butanoate chain. In the context of the broader N-sulfonylindole 17β-HSD5 inhibitor series disclosed in patent US20090181960, compounds with carboxy-substituted lower alkyl groups at the indole carbon were identified as possessing potent and selective inhibitory activity [2]. While no direct IC50 comparison is available for 314766-84-2 against the specific patent examples, its XLogP3-AA of 1.6 suggests improved aqueous solubility potential relative to more lipophilic indole-based inhibitors in the same patent family, which often feature higher cLogP values due to aromatic substituents [2].

ADME prediction Lipophilicity Drug-likeness

Saturated Indoline (2,3-Dihydroindole) Scaffold Distinguishes 314766-84-2 from Fully Aromatic Indole-Based 17β-HSD5 Inhibitors and 5-HT6 Antagonists

The 2,3-dihydroindole (indoline) core of 314766-84-2 contains a sp3-hybridized carbon at position 2 and 3, rendering the bicyclic system non-aromatic in the five-membered ring. This distinguishes it from the fully aromatic indole scaffold used in most N-arylsulfonylindole patent examples, including the 17β-HSD5 inhibitors of US20090181960 [1] and the 5-HT6 antagonists of US20020165251 [2]. The saturated indoline has a distinct pucker conformation and altered electron density at the sulfonamide nitrogen, which affects the geometry of the sulfonamide bridge and the spatial orientation of the phenyl ring relative to the bicyclic core. While no experimental binding or functional data exist for 314766-84-2, structural analyses of related indoline-sulfonamide tubulin inhibitors demonstrated that indoline saturation directly impacts target binding and cytotoxicity profiles compared to indole analogs [3].

Scaffold optimization Metabolic stability Conformational analysis

Commercial Purity Benchmarking: 314766-84-2 Is Supplied at ≥95% Purity with Full Analytical Characterization, Comparable to Analog Procurement Standards

The commercially available form of 314766-84-2 is supplied at ≥95% purity as confirmed by multiple vendor catalogs, with molecular weight 388.44 g/mol and full InChI/SMILES characterization . This purity level is consistent with that reported for the closest structural analog N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide (CAS 314765-90-7), also supplied at 95% purity by vendors . The compound 314766-84-2 carries the ChemSpider ID and ZINC database identifier ZINC00813051, providing cross-database traceability and enabling computational docking and virtual screening workflows . No formal QC-certified reference standard with quantified impurity profiling has been identified in the literature for this compound or its closest analogs.

Chemical procurement Quality control Analytical characterization

Recommended Research Application Scenarios for Methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (314766-84-2) Based on Verified Evidence


Scaffold-Hopping Reference Compound for Indoline-vs-Indole 17β-HSD5 Inhibitor Structure-Activity Studies

Given the patent-established role of N-sulfonylindole derivatives as selective 17β-HSD5 (AKR1C3) inhibitors [1], 314766-84-2 can serve as an indoline-based scaffold-hopping comparator. Its saturated indoline core and methyl ester side chain provide a structurally distinct chemotype for evaluating the impact of ring saturation and ester functionality on 17β-HSD5 inhibitory potency and selectivity. Researchers should directly compare 314766-84-2 against the closest indole-based inhibitor from the US20090181960 patent family under identical assay conditions (recombinant AKR1C3, NADPH cofactor, androstenedione substrate) to quantify the scaffold-saturation effect.

Prodrug Feasibility Probe Leveraging the Methyl Ester Hydrolysis Handle

The methyl ester functionality of 314766-84-2 is susceptible to esterase-catalyzed hydrolysis to the corresponding carboxylic acid [2]. This property enables its use as a tool compound for evaluating intracellular esterase activation in target tissues relevant to 17β-HSD5 pharmacology (prostate, adrenal, adipose). The hydrolyzed free acid form can be synthesized independently and compared with the methyl ester in cell-based assays to quantify the extent of esterase-dependent bioactivation — a key parameter for prodrug feasibility assessment.

Physicochemical Probe for Balancing Lipophilicity in N-Arylsulfonyl Indoline Libraries

With a computed XLogP3-AA of 1.6 and TPSA of 101 Ų [3], 314766-84-2 occupies a relatively polar, drug-like region of physicochemical space within the N-arylsulfonyl indoline series. It can be employed as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the permeability-solubility trade-off of more lipophilic indole or indoline analogs. This application is directly supported by the computed property data but requires experimental validation.

Computational Docking and Pharmacophore Modeling Input

The compound is registered in the ZINC database (ZINC00813051) with a defined 3D conformer [4], enabling immediate use in molecular docking studies against AKR1C3 (PDB structures available, e.g., 3R43 and related co-crystal structures) or other aldo-keto reductase targets. Its distinct indoline geometry and ester side chain provide a unique pharmacophore input for virtual screening campaigns focused on identifying novel chemotypes beyond the fully aromatic indole series.

Quote Request

Request a Quote for methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.